molecular formula C29H32N4O6 B14330605 3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid CAS No. 109839-83-0

3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Cat. No.: B14330605
CAS No.: 109839-83-0
M. Wt: 532.6 g/mol
InChI Key: XDTOPLGYVJQKGP-UHFFFAOYSA-N
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Description

“3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid” is a complex organic compound characterized by multiple pyrrole rings and carboxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of pyrrole rings through Paal-Knorr synthesis.
  • Introduction of carboxyethyl groups via alkylation reactions.
  • Coupling of pyrrole units using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrrole rings or carboxyethyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or signaling molecules.

Medicine

Potential medical applications include the development of new pharmaceuticals targeting specific molecular pathways.

Industry

In industrial applications, the compound could be used as a precursor for advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which “3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid” exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Porphyrins: Similar in structure due to the presence of pyrrole rings.

    Chlorophyll Derivatives: Share structural motifs with pyrrole units.

    Heme Compounds: Contain pyrrole rings and are involved in oxygen transport and catalysis.

Uniqueness

The unique combination of carboxyethyl groups and multiple pyrrole rings in “3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid” distinguishes it from other compounds, potentially offering unique reactivity and applications.

Properties

CAS No.

109839-83-0

Molecular Formula

C29H32N4O6

Molecular Weight

532.6 g/mol

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C29H32N4O6/c1-14-10-26(34)33-21(14)12-23-17(4)20(6-8-28(37)38)25(32-23)13-24-19(5-7-27(35)36)16(3)22(31-24)11-18-9-15(2)29(39)30-18/h9-12,31-32H,5-8,13H2,1-4H3,(H,30,39)(H,33,34)(H,35,36)(H,37,38)

InChI Key

XDTOPLGYVJQKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=CC(=O)N4)C)C)CCC(=O)O)CCC(=O)O)C)NC1=O

Origin of Product

United States

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